molecular formula C12H18Cl3N3O B13739763 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride CAS No. 3131-20-2

2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride

Katalognummer: B13739763
CAS-Nummer: 3131-20-2
Molekulargewicht: 326.6 g/mol
InChI-Schlüssel: ICKWCFIMGINONV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of acetanilide and contains a nitrogen mustard group, which is known for its alkylating properties. This compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication and cell division.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride typically involves the reaction of 2-aminoacetanilide with bis(2-chloroethyl)amine. The process begins with the preparation of 2-aminoacetanilide, which can be synthesized by the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst . The resulting 2-aminoacetanilide is then reacted with bis(2-chloroethyl)amine in the presence of a suitable base, such as pyridine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves the alkylation of DNA. The nitrogen mustard group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Melphalan: Another nitrogen mustard derivative used as an antitumor agent.

    Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is unique due to its specific structure, which combines the properties of acetanilide and nitrogen mustard

Eigenschaften

CAS-Nummer

3131-20-2

Molekularformel

C12H18Cl3N3O

Molekulargewicht

326.6 g/mol

IUPAC-Name

[4-[(2-aminoacetyl)amino]phenyl]-bis(2-chloroethyl)azanium;chloride

InChI

InChI=1S/C12H17Cl2N3O.ClH/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15;/h1-4H,5-9,15H2,(H,16,18);1H

InChI-Schlüssel

ICKWCFIMGINONV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CN)[NH+](CCCl)CCCl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.